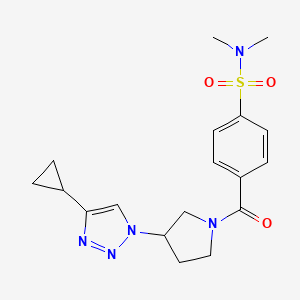

4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3S/c1-21(2)27(25,26)16-7-5-14(6-8-16)18(24)22-10-9-15(11-22)23-12-17(19-20-23)13-3-4-13/h5-8,12-13,15H,3-4,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYLIFOXWCEOPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.

Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a variety of methods, including the reduction of pyrrole derivatives or through cyclization reactions involving amines and aldehydes.

Coupling Reactions: The triazole and pyrrolidine intermediates are then coupled using appropriate reagents and conditions, such as carbodiimides for amide bond formation.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.

Substitution: The benzenesulfonamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Bases: Triethylamine (TEA), sodium hydroxide (NaOH).

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Amines or alcohols derived from the triazole or carbonyl groups.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is investigated for its potential as a therapeutic agent. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the sulfonamide group can form strong ionic interactions with positively charged residues in proteins. These interactions can inhibit the activity of enzymes or alter the function of receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A structurally related compound from , 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolopyrimidin-3-yl)-N-methylbenzenesulfonamide, shares the benzenesulfonamide scaffold but diverges in substituents and heterocyclic systems (Table 1):

Key Observations:

Heterocyclic Systems: The target compound’s triazole-pyrrolidine motif may favor interactions with polar residues in enzyme active sites. The analog’s pyrazolopyrimidine-chromenone system suggests kinase or protease inhibition activity, common in fluorinated chemotypes .

Halogenation : Fluorine in the analog enhances metabolic stability and bioavailability, a feature absent in the target compound .

Notes:

- The analog’s chromenone moiety may confer fluorescence properties useful in biochemical assays .

Biological Activity

The compound 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₈N₄O₂S

This compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.

Antimicrobial Properties

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial activity. The presence of the cyclopropyl group in this compound may enhance its interaction with microbial enzymes or receptors, leading to increased efficacy against various pathogens.

Enzyme Inhibition

Studies have shown that similar compounds can act as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism and the biosynthesis of sterols in organisms like Leishmania. For example, related compounds have demonstrated strong inhibition against CYP51 and CYP5122A1 enzymes, suggesting that our compound may also possess similar inhibitory properties, potentially useful in treating leishmaniasis and other parasitic infections .

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of this compound have been explored in various cancer cell lines. Preliminary assays indicate that it may induce cytotoxicity through apoptosis in cancer cells. The mechanism likely involves the disruption of critical signaling pathways associated with cell survival and proliferation.

Study 1: Inhibition of Leishmania Growth

In a study investigating the effects of triazole derivatives on Leishmania donovani, a related compound was found to inhibit promastigote growth with an EC50 value in the low micromolar range. This suggests that our compound could be developed as a therapeutic agent against leishmaniasis by targeting similar pathways .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of sulfonamide derivatives. The results indicated that certain analogs exhibited significant growth inhibition in various cancer cell lines, including breast and colon cancers. These findings support the hypothesis that our compound may also possess similar anticancer properties due to its structural similarities .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : By binding to specific enzymes like CYP51, it may disrupt essential metabolic pathways in both microbial and cancerous cells.

- Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.